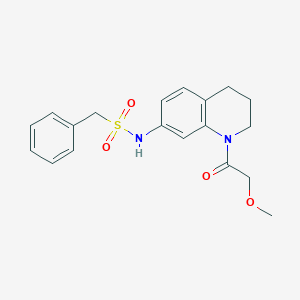

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide

Description

N-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline (THQ) core substituted with a 2-methoxyacetyl group at the 1-position and a phenylmethanesulfonamide moiety at the 7-position. This compound has been studied in the context of opioid receptor modulation, particularly for its mixed-efficacy activity at the μ-opioid receptor (MOR) .

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPZHTSEFUMGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a precursor for synthesizing more complex molecules and as a catalyst in organic reactions due to its unique structure.

Biology: It's investigated for its potential antimicrobial and antiproliferative activities, given its quinoline core's relevance in such applications.

Medicine: The compound is explored for its therapeutic potential in treating diseases such as malaria, due to structural similarities with established antimalarial agents.

Industry: It is used in material science for producing polymers and dyes, benefiting from its robust chemical properties.

Mechanism of Action

The mechanism by which N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide exerts its effects is complex. It involves interacting with molecular targets such as enzymes or receptors, often disrupting essential biological pathways. The methoxyacetyl moiety may enhance cell membrane permeability, while the quinoline core interferes with nucleic acid synthesis or protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and pharmacological properties of this compound can be contextualized against analogs sharing the THQ scaffold or sulfonamide functional groups. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Impact on MOR Activity :

- The target compound’s 2-methoxyacetyl group enhances MOR binding compared to bulkier substituents like benzyl (as in compound 3i), which may reduce receptor selectivity .

- The phenylmethanesulfonamide group confers distinct solubility and bioavailability properties compared to tert-butyl sulfamide (3i) or benzothiazole-based sulfonamides (Example 1) .

Pharmacological Diversification: Patent-derived analogs (Examples 1, 24) prioritize kinase inhibition over opioid receptor modulation, highlighting the THQ scaffold’s versatility .

Research Findings and Implications

- MOR Activity : The target compound’s mixed-efficacy profile positions it as a candidate for reducing opioid tolerance, a critical advantage over pure agonists like morphine .

- Future Directions : Comparative in vivo studies are needed to evaluate its pharmacokinetic advantages (e.g., CNS penetration) relative to 3i and patent examples.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex hybrid structure that integrates elements from both quinoline and sulfonamide moieties. Its molecular formula is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. The presence of the tetrahydroquinoline and methanesulfonamide groups suggests potential interactions with various biological targets, particularly in neurological and inflammatory pathways.

Preliminary studies indicate that this compound may exert its effects through:

- Modulation of Neurotransmitter Systems : The tetrahydroquinoline structure is known for its ability to interact with dopamine and norepinephrine receptors, potentially influencing mood and cognitive functions.

- Calcium Channel Modulation : Similar to dihydropyridines, this compound may affect calcium channels, which are crucial in various cellular signaling pathways.

- Anti-inflammatory Activity : Initial findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of neurotransmitter release |

Case Studies and Research Findings

-

Anti-inflammatory Effects :

A study explored the compound's ability to reduce inflammation in vitro by measuring levels of TNF-alpha in macrophage cultures. Results indicated a significant decrease in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent. -

Anticancer Properties :

Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential utility in cancer therapy. -

Neuroprotective Effects :

In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death. These results point toward its possible application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:

- Acylation : Reaction of 2-methoxyacetic acid with appropriate reagents to form 2-methoxyacetyl chloride.

- Formation of Tetrahydroquinoline Derivative : Reaction with 1,2,3,4-tetrahydroquinoline under basic conditions.

- Sulfonation : Final sulfonation step using phenylmethanesulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.